(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol
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Overview
Description
(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol is a chiral compound featuring a difluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various methods, including:
Electrophilic Difluoromethylation: Using reagents like ClCF₂H under acidic conditions.
Nucleophilic Difluoromethylation: Employing difluoromethyl anions generated from difluoromethyl sulfonium salts.
Radical Difluoromethylation: Utilizing difluoromethyl radicals generated from difluoromethyl halides under photochemical or thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reduction of the hydroxyl group to a methyl group using reducing agents like LiAlH₄.
Substitution: Halogenation or nitration of the aromatic ring using halogenating agents (e.g., Br₂) or nitrating agents (e.g., HNO₃/H₂SO₄).
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or CrO₃ in acidic medium.
Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents.
Substitution: Br₂ in CCl₄ for bromination; HNO₃/H₂SO₄ for nitration.
Major Products
Oxidation: Formation of (2R)-2-[4-(Difluoromethyl)phenyl]propan-1-one.
Reduction: Formation of (2R)-2-[4-(Difluoromethyl)phenyl]propane.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(2R)-2-[4-(Methyl)phenyl]propan-1-ol: Lacks the fluorine atoms, resulting in different chemical and biological properties.
(2R)-2-[4-(Chloromethyl)phenyl]propan-1-ol: Contains a chloromethyl group, which affects its reactivity and applications.
Uniqueness
(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable molecule in research and industry .
Properties
IUPAC Name |
(2R)-2-[4-(difluoromethyl)phenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-7(6-13)8-2-4-9(5-3-8)10(11)12/h2-5,7,10,13H,6H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXLYAKTNHAWRW-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=C(C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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